

The Molecular Target of Mycobacidin in Mycobacteria: A Technical Guide

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Compound of Interest		
Compound Name:	Mycobacidin	
Cat. No.:	B1220996	Get Quote

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Introduction

Mycobacidin, also known as actithiazic acid, is a potent antibiotic with selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its specific mechanism of action has been a subject of investigation, revealing a targeted disruption of a critical metabolic pathway essential for mycobacterial survival. This technical guide provides an in-depth overview of the molecular target of **Mycobacidin**, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Molecular Target Identification and Mechanism of Action

The primary molecular target of **Mycobacidin** in Mycobacterium tuberculosis is biotin synthase (BioB).[1] **Mycobacidin** acts as a competitive inhibitor of BioB, disrupting the final step in the biosynthesis of biotin (Vitamin B7).[1] Biotin is an essential cofactor for several carboxylase enzymes involved in crucial metabolic processes, including fatty acid synthesis, amino acid metabolism, and the citric acid cycle. By inhibiting BioB, **Mycobacidin** effectively starves the mycobacterium of this vital cofactor, leading to cell growth inhibition and death.

The inhibitory action of **Mycobacidin** is notably species-specific, showing significantly higher potency against M. tuberculosis BioB compared to the analogous enzyme in other bacteria



such as E. coli.[1] This selectivity is attributed to differences in the enzyme's active site and the accumulation of the drug within the mycobacterial cell.

Quantitative Data

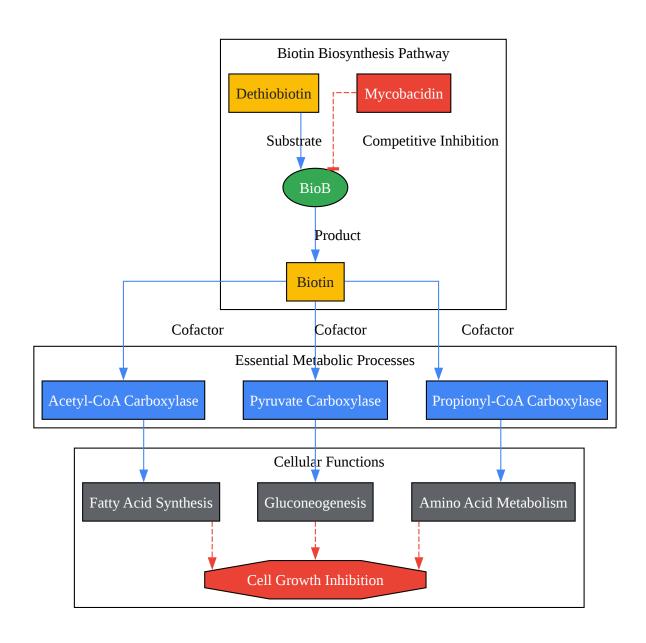
The following tables summarize the key quantitative data related to the activity of **Mycobacidin** (acidomycin) against Mycobacterium tuberculosis and its molecular target, biotin synthase.

Compound	Organism	Organism		e (μΜ)	Reference
Mycobacidin (Acidomycin)	Mycobacteriu tuberculosis strains)				
Compound	Enzyme	Inhibition Constant	Ir	nhibition Type	e Reference
Mycobacidin (Acidomycin)	Biotin Synthase (BioB)	~1	С	ompetitive	

Signaling Pathway

The inhibitory action of **Mycobacidin** on biotin synthase disrupts the biotin biosynthesis pathway, which is crucial for various metabolic functions in Mycobacterium tuberculosis.





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Caption: Inhibition of Biotin Synthase by Mycobacidin.

Experimental Protocols

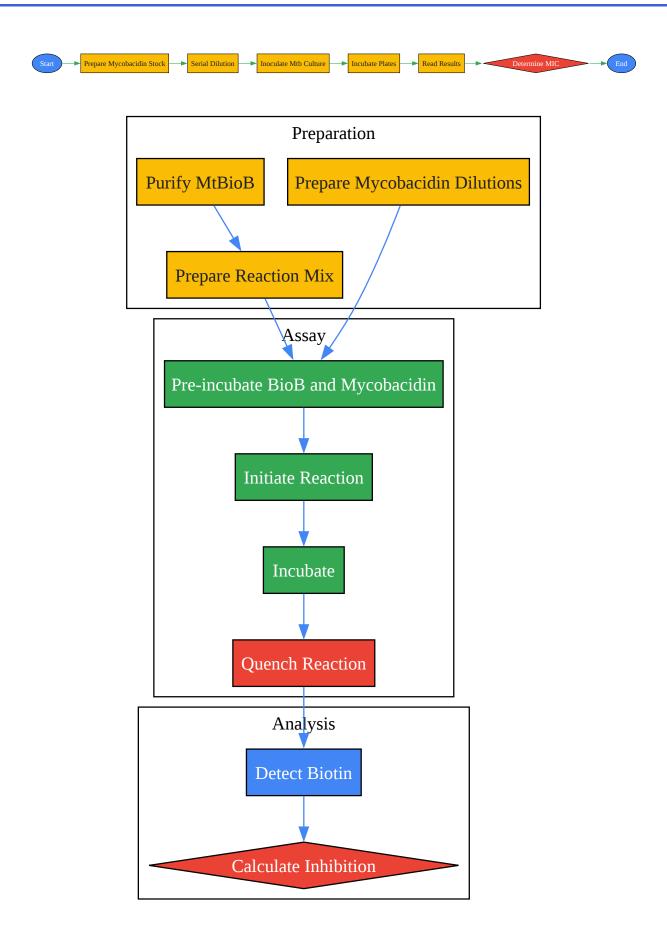


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Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of **Mycobacidin** against M. tuberculosis using the broth microdilution method.







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References

- 1. Biotin synthase from Escherichia coli: isolation of an enzyme-generated intermediate and stoichiometry of S-adenosylmethionine use PubMed [pubmed.ncbi.nlm.nih.gov]
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